molecular formula C9H15NO2 B057228 Octahydroindole-2-Carboxylic Acid CAS No. 145513-93-5

Octahydroindole-2-Carboxylic Acid

Cat. No. B057228
CAS RN: 145513-93-5
M. Wt: 169.22 g/mol
InChI Key: CQYBNXGHMBNGCG-RNJXMRFFSA-N
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Description

Synthesis Analysis

The synthesis of Oic and its derivatives has been explored through various strategies. High yielding and selective alkylations of a suitably protected derivative of Oic have been described, showcasing the influence of its fused bicyclic structure on the stereochemical outcomes of direct alkylation reactions (Sayago et al., 2009). Furthermore, an improved strategy for the synthesis of enantiomerically pure Oic, based on the formation of a trichloromethyloxazolidinone derivative, provides access to α-tetrasubstituted derivatives of this Oic stereoisomer in a concise and efficient manner (Sayago et al., 2008).

Molecular Structure Analysis

The molecular structure of Oic and its derivatives plays a crucial role in its reactivity and applications. Studies have focused on developing methods for the separation and analysis of Oic stereoisomers, highlighting the complexity of its stereochemistry. For instance, chiral high-performance liquid chromatography (HPLC) with pre-column derivatization has been employed for the simultaneous determination of diastereoisomeric and enantiomeric impurities in Oic, demonstrating the compound's intricate stereochemical characteristics (Wang et al., 2009).

Chemical Reactions and Properties

Oic undergoes various chemical reactions that are significant for its functionalization and application in peptide synthesis. The stereochemical outcome of such reactions, including alpha-methylation, is heavily influenced by the steric hindrance imposed by its fused cyclohexane ring. These reactions enable the production of alpha-substituted analogues of Oic with high selectivity and retention of configuration, which are crucial for its incorporation into peptides (Sayago et al., 2008).

Scientific Research Applications

  • Synthesis of Proline Analogues

    Octahydroindole-2-Carboxylic Acid is crucial in synthesizing cis-fused stereoisomers of proline analogues, particularly in enantiomerically pure forms. This is significant for biological applications (Sayago et al., 2011).

  • Angiotensin-Converting Enzyme (ACE) Inhibitors

    It serves as a key intermediate in synthesizing some ACE inhibitors, vital for controlling blood pressure and treating heart conditions (Wang et al., 2009).

  • Trandolapril Synthesis

    The compound is a critical intermediate in the elaboration of Trandolapril, an ACE inhibitor used for treating hypertension (Brion et al., 1992).

  • Cardiovascular Drugs

    this compound is used as an intermediate for cardiovascular drugs like Trandolapril (Wang Zhi-xiang, 2007).

  • Isotope-Labeled Chiral Compounds

    The synthesis of deuterium and carbon-14 labeled enantiomerically pure this compound and its analogs for research purposes has been explored (Zhang, 2012).

  • Peptide Synthesis

    this compound is used in peptide synthesis, particularly for creating proline analogues with specific stereochemistry (Sayago et al., 2008).

  • Stereoselective Synthesis

    It's used in stereoselective synthesis, especially for alpha-methylated stereoisomers, which are crucial in pharmaceutical chemistry (Sayago et al., 2008).

  • Chromatographic Analysis

    Advanced chromatographic techniques have been developed for the separation and analysis of this compound stereoisomers, significant for purity testing in pharmaceuticals (Sun et al., 2006).

  • Drug Discovery

    It serves as a scaffold in drug discovery, especially in designing compound libraries for natural product synthesis (Sydnes et al., 2016).

  • Conformational Studies in Peptides

    this compound is used in studying conformational aspects of peptides, particularly in understanding the polyproline II helix structure (Kubyshkin & Budisa, 2017).

Safety and Hazards

Oic is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYBNXGHMBNGCG-RNJXMRFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)C[C@H](N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydroindole-2-Carboxylic Acid
Reactant of Route 2
Octahydroindole-2-Carboxylic Acid
Reactant of Route 3
Octahydroindole-2-Carboxylic Acid
Reactant of Route 4
Octahydroindole-2-Carboxylic Acid
Reactant of Route 5
Octahydroindole-2-Carboxylic Acid
Reactant of Route 6
Octahydroindole-2-Carboxylic Acid

Q & A

Q1: What is the molecular formula and weight of Oic?

A1: The molecular formula of Oic is C9H15NO2, and its molecular weight is 169.22 g/mol.

Q2: Is there spectroscopic data available for Oic?

A2: Yes, several studies have characterized Oic using techniques like 1H NMR, 13C NMR, and MS. For instance, one study utilized 1H, 13C, and 19F NMR chemical shift calculations to confirm the backbone structure and refine side chain conformations of a cyclic bradykinin antagonist mimic containing Oic []. Another study confirmed the structure of Perindopril erbumine, synthesized using Oic, through IR, 1H NMR, and MS analysis [].

Q3: How does modifying the structure of Oic affect its activity and potency?

A3: Studies exploring Oic as a proline substitute in bioactive peptides reveal significant structure-activity relationships. For example, incorporating Oic into angiotensin-converting enzyme (ACE) inhibitors resulted in compounds equipotent to Captopril and Enalapril, both in vitro and in vivo []. Incorporation of Oic into bradykinin antagonists demonstrated the importance of the N-terminal β-turn and hydrophobic character at the C-terminus for antagonist activity [, ]. Notably, Oic played a crucial role in achieving high potency, even in the absence of an aromatic amino acid at a critical position, challenging previous assumptions [].

Q4: Does the stereochemistry of Oic impact its biological activity?

A4: Yes, the stereochemistry of Oic significantly impacts its activity. Studies highlight the distinct conformational preferences and biological activities exhibited by different stereoisomers of Oic. For instance, researchers have successfully synthesized all cis-fused stereoisomers of Oic in enantiomerically pure forms, showcasing the importance of stereochemical control in drug design []. Furthermore, chiral ligand-exchange chromatography has been employed to separate three stereoisomers of Oic, underscoring the need for precise analytical techniques to differentiate and characterize these isomers [].

Q5: What are some applications of Oic in medicinal chemistry?

A5: Oic has been explored in various drug design contexts. One prominent example is its use as a key component in the synthesis of Perindopril, a commercially available ACE inhibitor used to treat hypertension [, , ]. Furthermore, researchers have synthesized novel crystalline forms of Perindopril using Oic as a starting material, potentially offering advantages in drug formulation and delivery []. Oic has also been explored in the development of bradykinin antagonists with potential applications in treating cancer and inflammation [, , , , ].

Q6: How is Oic used in the synthesis of Trandolapril?

A6: (2β,3aβ,7aα)-Octahydroindole-2-carboxylic acid serves as a crucial intermediate in the synthesis of Trandolapril, another ACE inhibitor used to treat hypertension. Researchers have developed and optimized synthetic routes to produce this specific Oic stereoisomer, demonstrating its importance in pharmaceutical development [, ].

Q7: What is known about the conformational flexibility of Oic?

A7: Studies employing quantum mechanical calculations and molecular dynamics simulations have provided insights into the conformational flexibility of Oic. Interestingly, while Oic displays rigidity in the gas phase, adopting primarily a γ-turn conformation, it exhibits significant flexibility in aqueous solutions, adopting helical, polyproline-II, and γ-turn motifs []. This solvent-induced conformational change has significant implications for Oic's interactions with biological targets.

Q8: Has computational chemistry been used to study Oic?

A8: Yes, computational methods like molecular dynamics and quantum mechanical calculations have been valuable tools in Oic research. These methods have helped elucidate the conformational preferences of different Oic stereoisomers in various solvents, providing valuable insights into their structure-activity relationships []. Researchers have also employed molecular modeling to investigate the interaction of Oic-containing peptides with biological targets like the bradykinin B2 receptor, aiding in the design of more potent and selective antagonists []. Additionally, computational studies have been employed to predict the hydrophobicity of Oic oligomers, supporting experimental observations and emphasizing the potential of Oic in constructing hydrophobic polyproline-II helices [].

Q9: Does Oic possess catalytic properties?

A9: Yes, recent research has explored the catalytic potential of Oic. One study investigated the use of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid as an organocatalyst in the asymmetric Michael addition of acetone to nitroolefins []. This research highlights the potential of Oic and its derivatives as chiral catalysts in asymmetric synthesis.

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